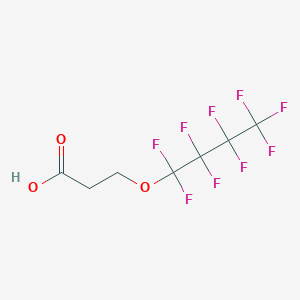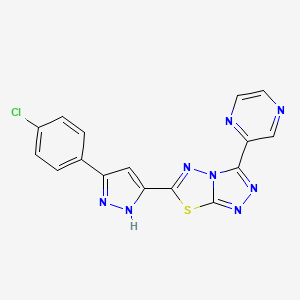![molecular formula C14H14N2O5S3 B12635876 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)
3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,1-二氧化四氢噻吩-3-基)磺酰基]-N-(1,3-噻唑-2-基)苯甲酰胺是一种复杂的结构独特的有机化合物,其结构包含一个苯甲酰胺核心、一个噻唑环和一个连接到四氢噻吩环上的磺酰基。
准备方法
合成路线和反应条件
3-[(1,1-二氧化四氢噻吩-3-基)磺酰基]-N-(1,3-噻唑-2-基)苯甲酰胺的合成通常涉及多个步骤,从易于获得的前体开始。关键步骤包括:
苯甲酰胺核心的形成: 这可以通过在碱性条件下使取代的苯甲酰氯与合适的胺反应来实现。
噻唑环的引入: 噻唑环可以通过涉及硫代酰胺和α-卤代酮的环化反应引入。
磺酰基的连接: 磺酰基通过磺化反应引入,通常在碱的存在下使用磺酰氯。
四氢噻吩环的形成: 此步骤涉及合适的二烯与硫或含硫试剂的环化。
工业生产方法
该化合物的工业生产很可能涉及上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流反应器以更好地控制反应条件,以及使用先进的纯化技术,例如色谱法和结晶。
化学反应分析
反应类型
3-[(1,1-二氧化四氢噻吩-3-基)磺酰基]-N-(1,3-噻唑-2-基)苯甲酰胺可以进行多种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除氧原子或将磺酰基转化为硫醚。
取代: 苯甲酰胺和噻唑环可以进行亲电或亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化锂铝 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 通常使用诸如卤素 (例如氯、溴) 和亲核试剂 (例如胺、硫醇) 等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成亚砜或砜,而还原可能生成硫醇或硫醚。
科学研究应用
3-[(1,1-二氧化四氢噻吩-3-基)磺酰基]-N-(1,3-噻唑-2-基)苯甲酰胺有几个科学研究应用:
药物化学: 该化合物的独特结构使其成为药物开发的潜在候选者,特别是作为特定酶或受体的抑制剂或调节剂。
材料科学: 它能够进行各种化学修饰使其在开发具有特定性质的新材料方面变得有用。
生物学研究: 该化合物可用作探针来研究生物途径和机制,特别是那些涉及含硫基团的途径和机制。
作用机制
3-[(1,1-二氧化四氢噻吩-3-基)磺酰基]-N-(1,3-噻唑-2-基)苯甲酰胺的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。磺酰基可以与酶活性位点中的氨基酸残基形成强烈的相互作用,导致抑制或调节其活性。噻唑环也可以参与与芳香残基的π-π堆积相互作用,从而进一步稳定化合物与其靶标的结合。
相似化合物的比较
类似化合物
3-(3-(1,1-二氧化四氢噻吩-3-基)脲基)-N-(噻唑-2-基)苯甲酰胺: 这种化合物具有相似的核心结构,但具有脲基而不是磺酰基。
N-(1-(1,1-二氧化四氢噻吩-3-基)-3-甲基-1H-吡唑-5-基)乙酰胺醚: 这些化合物具有类似的四氢噻吩环,但在结构的其他部分有所不同。
独特性
3-[(1,1-二氧化四氢噻吩-3-基)磺酰基]-N-(1,3-噻唑-2-基)苯甲酰胺的独特性在于它将磺酰基与噻唑环和苯甲酰胺核心相结合。这种组合提供了独特的化学和生物学性质,可以利用于各种应用。
属性
分子式 |
C14H14N2O5S3 |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
3-(1,1-dioxothiolan-3-yl)sulfonyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C14H14N2O5S3/c17-13(16-14-15-5-6-22-14)10-2-1-3-11(8-10)24(20,21)12-4-7-23(18,19)9-12/h1-3,5-6,8,12H,4,7,9H2,(H,15,16,17) |
InChI 键 |
ZEWYBKFTMDQVHY-UHFFFAOYSA-N |
规范 SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)
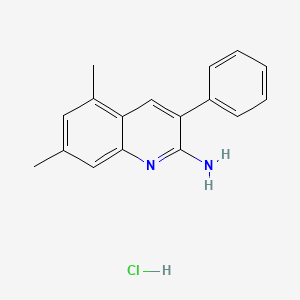

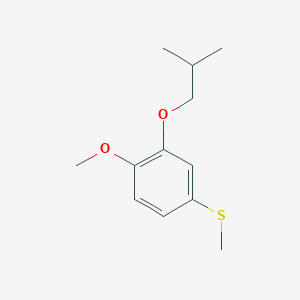
![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![4-[[4-[4-(5-methyl-1H-indazol-3-yl)triazol-1-yl]phenyl]methyl]morpholine](/img/structure/B12635833.png)
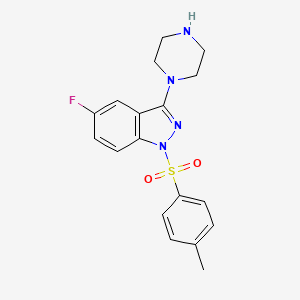
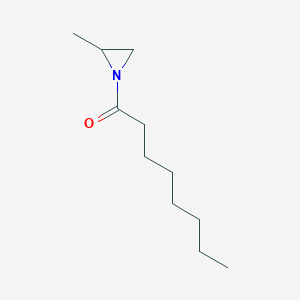
![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
